4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol 4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 483970-24-7
VCID: VC11648852
InChI: InChI=1S/C18H19N3OS/c1-2-14-8-10-16(11-9-14)22-13-17-19-20-18(23)21(17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23)
SMILES: CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol

4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol

CAS No.: 483970-24-7

Cat. No.: VC11648852

Molecular Formula: C18H19N3OS

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol - 483970-24-7

Specification

CAS No. 483970-24-7
Molecular Formula C18H19N3OS
Molecular Weight 325.4 g/mol
IUPAC Name 4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H19N3OS/c1-2-14-8-10-16(11-9-14)22-13-17-19-20-18(23)21(17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23)
Standard InChI Key HNOIWJHDPWTDGC-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3
Canonical SMILES CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms. Substituents include:

  • A benzyl group (C6H5CH2\text{C}_{6}\text{H}_{5}\text{CH}_{2}-) at position 4, enhancing lipophilicity and potential membrane permeability.

  • A 4-ethylphenoxymethyl group (C2H5C6H4OCH2\text{C}_{2}\text{H}_{5}\text{C}_{6}\text{H}_{4}\text{OCH}_{2}-) at position 5, contributing to steric bulk and electronic modulation.

  • A thiol group (SH-\text{SH}) at position 3, enabling redox activity and hydrogen bonding .

The IUPAC name, 4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflects this substitution pattern.

Table 1: Key Identifiers of 4-Benzyl-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-Triazole-3-Thiol

PropertyValueSource
Molecular FormulaC18H19N3OS\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{OS}
Molecular Weight325.4 g/mol
CAS Number483970-24-7
SMILES NotationCCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3
InChIKeyHNOIWJHDPWTDGC-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

General Synthetic Pathways

While explicit details for this compound are scarce, analogous 1,2,4-triazoles are typically synthesized via:

  • Cyclocondensation Reactions: Between thiosemicarbazides and carboxylic acids or their derivatives under acidic conditions.

  • Nucleophilic Substitution: Introducing the 4-ethylphenoxymethyl group via alkylation of a triazole-thiol precursor.

  • Protection-Deprotection Strategies: To manage reactive sites during functionalization.

A hypothetical route might involve:

  • Synthesis of 5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol via cyclization of 4-ethylphenoxyacetylthiosemicarbazide.

  • Benzylation at position 4 using benzyl bromide in the presence of a base like potassium carbonate.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the triazole core and thiol group, but poorly soluble in water.

  • Stability: The thiol group may oxidize to disulfides under aerobic conditions, necessitating inert storage environments .

Table 2: Predicted Physicochemical Parameters

ParameterValue/DescriptionBasis
LogP (Partition Coeff.)~3.2 (estimated)Hydrophobic substituents
Hydrogen Bond Donors1 (thiol group)Molecular structure
Hydrogen Bond Acceptors4 (triazole N, ether O, thione S)

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve aromatic protons (6.5–7.5 ppm) and ethyl/methylene groups (1.0–4.5 ppm) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 325.4, with fragmentation patterns indicative of benzyl and phenoxymethyl loss .

  • HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) could assess purity.

Comparative Analysis with Related Triazole Derivatives

Structural Analogues

Compare with 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol (PubChem CID 736569) :

  • Key Difference: Absence of the phenoxymethyl group reduces steric hindrance and polarity.

  • Impact: Lower molecular weight (219.31 g/mol) and altered bioavailability .

Table 3: Structural and Functional Comparison

PropertyTarget CompoundCID 736569
Molecular Weight325.4 g/mol219.31 g/mol
Substituent at C54-EthylphenoxymethylEthyl
LogP (Estimated)~3.2~2.1

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Computational Studies: Molecular docking to identify protein targets.

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